1,4-Diisocyanatobutane

Catalog No.
S1892523
CAS No.
4538-37-8
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisocyanatobutane

CAS Number

4538-37-8

Product Name

1,4-Diisocyanatobutane

IUPAC Name

1,4-diisocyanatobutane

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2

InChI Key

OVBFMUAFNIIQAL-UHFFFAOYSA-N

SMILES

C(CCN=C=O)CN=C=O

Canonical SMILES

C(CCN=C=O)CN=C=O

1,4-Diisocyanatobutane is a chemical compound with the molecular formula C₆H₈N₂O₂ and a CAS number of 4538-37-8. It is classified as an isocyanate, which are reactive compounds that contain the isocyanate functional group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used in the production of polyurethanes and other polymeric materials due to its ability to react with alcohols and amines, forming urethane linkages.

1,4-Diisocyanatobutane is known for its potential health hazards, including causing allergic skin reactions and serious eye irritation upon contact .

TMDI is a hazardous compound and should be handled with appropriate precautions. It is a severe respiratory irritant and can cause eye damage. Exposure can lead to coughing, shortness of breath, and bronchospasm. TMDI is also a suspected skin sensitizer [].

  • Acute Toxicity:
    • Inhalation: LD50 (rat) = 140 ppm/4h []
    • Skin contact: Corrosive and may cause severe irritation or burns [].
  • Flammability: Flammable liquid with a flash point of 63 °C [].

Polyurethane Synthesis

  • 1,4-DIB acts as a key building block in the synthesis of polyurethanes []. These versatile polymers possess desirable properties like strength, elasticity, and resistance to chemicals and abrasions. Researchers utilize 1,4-DIB to create novel polyurethanes with specific characteristics for various applications, such as coatings, adhesives, and elastomers [].

  • The diisocyanate groups in 1,4-DIB react with polyols (molecules containing multiple hydroxyl groups) to form polyurethane linkages. This reaction allows for the creation of cross-linked networks, leading to the formation of strong and durable polyurethanes [].

Curing Agent for Epoxies

  • In some research studies, 1,4-DIB serves as a curing agent for epoxy resins. Epoxies are another class of polymers widely used in research due to their excellent adhesion properties and resistance to chemicals.

  • ,4-DIB reacts with epoxy groups present in the resin, promoting cross-linking and solidification. This allows researchers to tailor the curing process and final properties of the epoxy material for specific applications.

Typical of isocyanates:

  • Reaction with Alcohols: It reacts with alcohols to form urethanes. This reaction is exothermic and can be utilized in the synthesis of polyurethane foams and elastomers.
  • Reaction with Amines: When it interacts with amines, it can form ureas. This reaction also releases carbon dioxide gas, which can be hazardous if not properly managed.
  • Polymerization: Under certain conditions, 1,4-diisocyanatobutane can polymerize to form linear or cross-linked polyurethanes, depending on the presence of polyols or other diisocyanates .

The biological activity of 1,4-diisocyanatobutane is primarily associated with its potential toxicity. It is known to cause respiratory irritation and sensitization in humans. Prolonged exposure can lead to respiratory issues such as asthma or other allergic reactions. Animal studies have shown that exposure may result in adverse effects on the immune system and reproductive toxicity .

1,4-Diisocyanatobutane can be synthesized through several methods:

  • From 1,4-Butanediol: One common method involves the phosgenation of 1,4-butanediol. In this process, 1,4-butanediol reacts with phosgene to yield 1,4-diisocyanatobutane.
  • Direct Synthesis: Another method includes the reaction of butylamine with phosgene in a controlled environment to produce the diisocyanate directly.

These synthesis methods require careful handling due to the toxicity of intermediates like phosgene .

1,4-Diisocyanatobutane has several industrial applications:

  • Polyurethane Production: It is extensively used in the manufacture of flexible and rigid polyurethane foams for insulation materials, automotive parts, and furniture.
  • Adhesives and Sealants: The compound serves as a key ingredient in adhesives and sealants due to its strong bonding properties.
  • Coatings: It is also used in coatings for various surfaces, providing durability and resistance to environmental factors .

Studies on the interactions of 1,4-diisocyanatobutane focus on its reactivity with various functional groups. Research indicates that it can react vigorously with water and alcohols, leading to the release of carbon dioxide and potentially hazardous conditions if not properly managed. Additionally, studies have explored its interactions with biological systems, highlighting its allergenic potential and effects on human health .

Several compounds share structural similarities with 1,4-diisocyanatobutane. Here are some notable examples:

Compound NameStructureUnique Features
1,6-DiisocyanatohexaneC₈H₁₀N₂O₂Longer carbon chain; used in similar applications but offers different mechanical properties.
Toluene DiisocyanateC₉H₆N₂O₂Aromatic compound; more commonly used in coatings and elastomers due to its stability.
Hexamethylene DiisocyanateC₁₂H₁₈N₂O₂Higher molecular weight; provides flexibility in polyurethane applications but may have different toxicity profiles.

Uniqueness of 1,4-Diisocyanatobutane

1,4-Diisocyanatobutane stands out due to its specific chain length which influences the properties of the resulting polymers. Its reactivity profile makes it particularly suitable for producing high-performance polyurethane materials that require precise mechanical characteristics .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (39.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (39.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (60.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (39.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4538-37-8

Dates

Modify: 2023-08-16

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